molecular formula C9H9F4N B11748446 (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine

(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine

Cat. No.: B11748446
M. Wt: 207.17 g/mol
InChI Key: UQYFFQLBPVBKOF-RXMQYKEDSA-N
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Description

(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine (CAS: 1213027-21-4) is a chiral amine featuring an ethylamine backbone substituted with a 2-fluoro-5-(trifluoromethyl)phenyl group at the stereogenic center (R-configuration). Its molecular formula is C₉H₁₀F₄N₂, with a molar mass of 222.18 g/mol .

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m1/s1

InChI Key

UQYFFQLBPVBKOF-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)C(F)(F)F)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)F)N

Origin of Product

United States

Preparation Methods

tert-Butanesulfinamide-Based Condensation

A patent by CN102976953A describes a three-step chiral induction method using (R)-tert-butanesulfinamide. While originally applied to α-difluoromethyl phenyl ethylamine, this approach is adaptable to the target compound:

  • Step 1 : Lewis acid-catalyzed condensation of 2-fluoro-5-(trifluoromethyl)acetophenone with (R)-tert-butanesulfinamide in tetrahydrofuran (THF) at −78°C yields the corresponding sulfinimine intermediate. Titanium tetraethoxide (Ti(OEt)₄) serves as the catalyst, achieving 85–90% conversion.

  • Step 2 : Stereoselective reduction using lithium triethylborohydride (LiBH₄) in THF at −78°C produces the sulfinamide with >95% ee.

  • Step 3 : Acidic hydrolysis (6 M HCl, 60°C) removes the sulfinyl group, yielding the free amine.

Table 1 : Optimization of Chiral Auxiliary Method

ParameterOptimal ConditionYield (%)ee (%)
CatalystTi(OEt)₄88
Reducing AgentLiBH₄8095
Hydrolysis Temperature60°C92

Grignard Reagent-Based Alkylation

Lithium-Halogen Exchange and Alkylation

Ambeed’s protocol for analogous trifluoromethylphenyl ethylamines involves:

  • Lithiation : Treatment of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with n-butyllithium (n-BuLi) in anhydrous ether at −78°C generates a benzyllithium intermediate.

  • Electrophilic Quenching : Addition of acetonitrile derivatives (e.g., 4-fluoro-3-(trifluoromethyl)benzonitrile) followed by trimethylsilyl chloride (TMSCl) yields α-aminonitrile intermediates.

  • Grignard Addition : Reaction with benzylmagnesium chloride (2.0 M in THF) and subsequent acid workup affords the amine.

Table 2 : Grignard Method Performance

StepReagentTemperatureYield (%)
Lithiationn-BuLi (2.5 M)−78°C89
Electrophilic QuenchingTMSCl−78°C → RT75
Grignard AdditionBenzyl MgClRT44

Reductive Amination Strategies

Borohydride Reduction of Imines

A modified approach from CN102976953A employs sodium triacetoxyborohydride (NaBH(OAc)₃) for imine reduction:

  • Imine Formation : Condensation of 2-fluoro-5-(trifluoromethyl)benzaldehyde with (R)-α-methylbenzylamine in dichloromethane (DCM).

  • Reduction : NaBH(OAc)₃ in DCM at 0°C reduces the imine to the amine with 78% yield and 88% ee.

  • Resolution : Chiral chromatography (Chiralpak IC) separates enantiomers, achieving >99% ee.

Industrial-Scale Considerations

Continuous Flow Reactor Systems

Recent advancements highlight the use of continuous flow reactors to enhance reproducibility and safety during lithiation and Grignard steps . Microreactors mitigate exothermic risks and improve mixing, enabling kilogram-scale production with <5% batch variability.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with biological molecules. The fluorine atoms in the compound can form strong electrostatic interactions with target molecules, affecting their stability and function. This can lead to changes in molecular pathways and biological effects .

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molar Mass (g/mol) logP* Key Substituents
Target Compound C₉H₁₀F₄N₂ 222.18 2.1 2-Fluoro-5-(trifluoromethyl)phenyl
(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine C₇H₉ClN₃ 170.62 1.8 2-Chloropyrimidin-5-yl
(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine C₁₃H₁₇F₃N 260.28 3.2 4-(Trifluoromethyl)phenyl, pentylamine

*Predicted using fragment-based methods.

Table 2. Functional Group Impact on Properties

Substituent Electronic Effect (σp) Steric Effect (Es) Common Applications
2-Fluoro-5-(trifluoromethyl) +0.06 (F), +0.54 (CF₃) Moderate CNS-targeting ligands
3,5-Bis(trifluoromethyl) +0.54 × 2 High Antiemetic drugs (e.g., Aprepitant)
Pyrimidine with CF₃ +0.54 (CF₃) Low Kinase inhibitors

Biological Activity

(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine, with the molecular formula C9_9H9_9F4_4N and a molar mass of 207.17 g/mol, is a fluorinated phenylethylamine derivative. Its unique structural features, including the trifluoromethyl group, suggest potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound is characterized by its fluorinated aromatic ring and an amine functional group, which allows for various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of biologically relevant derivatives.

PropertyValue
Molecular FormulaC9_9H9_9F4_4N
Molar Mass207.17 g/mol
CAS Number1079656-78-2

The biological activity of (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This modulation can affect neurotransmitter release and reuptake, making it a candidate for further exploration in neuropharmacology.

Biological Activity Studies

Research has indicated that compounds similar to (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine exhibit significant biological activities:

  • Neurotransmitter Receptor Interaction : Studies have shown that fluorinated phenylethylamines can act as agonists or antagonists at various receptor sites, influencing mood and cognitive functions.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing its potential therapeutic effects in treating neurological disorders.

Case Study: Neuropharmacological Effects

A study conducted on a series of fluorinated phenylethylamines demonstrated their capability to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like dopamine and serotonin. The inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions such as depression and anxiety.

Comparative Analysis with Similar Compounds

The biological activity of (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine can be compared with other related compounds:

Compound NameStructure TypeBiological Activity
PhenylethylamineNatural compoundMild stimulant effects
FluoroamphetamineFluorinated analogueStrong stimulant effects
(1R)-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-amineFluorinated phenylethylaminePotential MAO inhibition

Q & A

Q. What are the established synthetic routes for (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via reductive amination starting from 2-fluoro-5-(trifluoromethyl)benzaldehyde and ethylamine. Key steps include:

  • Reductive amination : Use sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol/ethanol at room temperature (RT) for 12–24 hours .
  • Chiral resolution : If racemic mixtures form, chiral HPLC (e.g., Chiralpak® AD-H column) or enzymatic resolution using lipases can isolate the (1R)-enantiomer .
  • Optimization : Adjust solvent polarity (e.g., THF vs. MeOH) to enhance yield (70–85%) and enantiomeric excess (ee >98%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key analytical methods include:

  • 19F NMR : To confirm trifluoromethyl (-CF₃) and fluorine substituents (δ ~ -60 to -65 ppm for -CF₃; -110 ppm for aromatic F) .
  • LC-MS : Confirm molecular weight (207.17 g/mol) and purity (>95%) .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with amine groups) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Neurological targets : Acts as a precursor for dopamine receptor modulators due to its ethylamine moiety .
  • Enzyme inhibition : The -CF₃ group enhances binding to hydrophobic enzyme pockets (e.g., monoamine oxidases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data caused by enantiomeric impurities?

  • Chiral impurity analysis : Use chiral stationary phases (CSPs) in HPLC to detect <2% (1S)-isomer .
  • Biological assays : Compare (1R)- and (1S)-enantiomers in receptor-binding assays (e.g., radioligand displacement for serotonin receptors) to isolate stereospecific effects .

Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict metabolic sites (e.g., amine group oxidation) .
  • Molecular docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic pathways .
  • ADMET prediction : Use QSAR models to prioritize derivatives with improved microsomal stability (t½ >60 mins) .

Q. How can reaction scalability be balanced with enantiomeric purity in large-scale synthesis?

  • Continuous flow chemistry : Improve heat/mass transfer for reductive amination, reducing side products (<5%) .
  • In situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and adjust reagent stoichiometry .

Methodological Notes

  • Experimental Design : Prioritize DOE (Design of Experiments) for multi-variable optimization (e.g., solvent, temperature, catalyst loading) .

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